Methyl 6-bromo-5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of bromine atoms and ester functional groups further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a benzofuran derivative, followed by esterification and subsequent functional group modifications.
Bromination: The initial step involves the bromination of a benzofuran derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives with amines or thiols.
Scientific Research Applications
Methyl 6-bromo-5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-((3-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and ester groups can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- **6-Bromo-5-((3-bromobenzyl)oxy
Ethyl 6-bromo-5-((3-bromobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with an ethyl ester and a phenyl group instead of a methyl ester and a methyl group.
Properties
Molecular Formula |
C18H14Br2O4 |
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Molecular Weight |
454.1 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14Br2O4/c1-10-17(18(21)22-2)13-7-16(14(20)8-15(13)24-10)23-9-11-4-3-5-12(19)6-11/h3-8H,9H2,1-2H3 |
InChI Key |
KOWDTXQQMNXKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Br)C(=O)OC |
Origin of Product |
United States |
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